(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
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Description
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
One notable study focused on the synthesis and evaluation of antibacterial activity of 1, 4-Benzoxazine analogues, which are structurally similar to the mentioned compound. These compounds demonstrated good activity against several bacterial strains, including K.pneumonea and E. faecalis, with some showing potent activity against S.aureus. This indicates the potential of benzoxazine derivatives as antibacterial agents (Kadian, Maste, & Bhat, 2012).
Molecular Structure and Charge Density Analysis
Another study explored the molecular structure and charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid through X-ray diffraction and quantum chemical calculations. The research provided insights into the dynamics of the molecule, including its conformation and electron density, which are crucial for understanding the compound's interaction with biological targets (Wang et al., 2016).
Antimicrobial and Antioxidant Studies
A study on the synthesis of benzoxazinyl pyrazolone arylidenes revealed potent antimicrobial and antioxidant activities. This work underscores the therapeutic potential of benzoxazole derivatives in treating infections and oxidative stress-related conditions (Sonia et al., 2013).
Heparanase Inhibition
Research into furanylthiazole and benzoxazol-5-yl acetic acid derivatives discovered novel classes of heparanase inhibitors. These compounds exhibit significant anti-angiogenic properties and potential therapeutic applications in cancer treatment by inhibiting heparanase, an enzyme involved in tumor metastasis and angiogenesis (Courtney et al., 2005).
Properties
IUPAC Name |
2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMSSIVSZNVZFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366708 |
Source
|
Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767304-83-6 |
Source
|
Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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